N-(2-hydroxyethyl)-4-(hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(2-Hydroxyethyl)-4-(hydroxymethyl)-6-methyl-2-oxo-12-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, hydroxyl groups, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-4-(hydroxymethyl)-6-methyl-2-oxo-12-dihydropyridine-3-carboxamide typically involves multiple steps. One common method is the inverse-microemulsion free-radical polymerization method. This method allows for controlled size and morphology of the resulting compound . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-4-(hydroxymethyl)-6-methyl-2-oxo-12-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N-(2-Hydroxyethyl)-4-(hydroxymethyl)-6-methyl-2-oxo-12-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-4-(hydroxymethyl)-6-methyl-2-oxo-12-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-(2-hydroxyethyl) derivatives, such as N-(2-hydroxyethyl)hexamethyleneimine and N-(2-hydroxyethyl)alkylamines . These compounds share structural similarities but differ in their specific functional groups and overall molecular structure.
Uniqueness
N-(2-Hydroxyethyl)-4-(hydroxymethyl)-6-methyl-2-oxo-12-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its interactions with biological targets make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H14N2O4 |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4-(hydroxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C10H14N2O4/c1-6-4-7(5-14)8(10(16)12-6)9(15)11-2-3-13/h4,13-14H,2-3,5H2,1H3,(H,11,15)(H,12,16) |
InChI Key |
WPXCSGJORBYREB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)NCCO)CO |
Origin of Product |
United States |
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